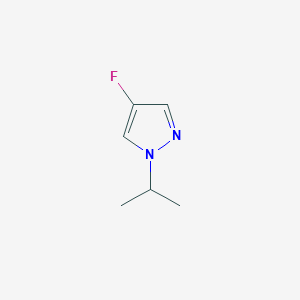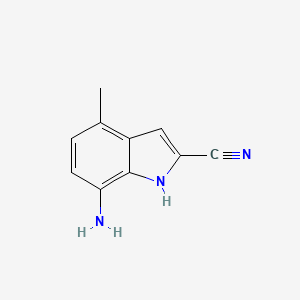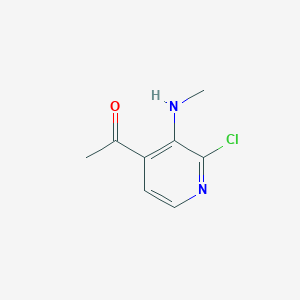
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone is a chemical compound with significant interest in various scientific fields It is a pyridine derivative, characterized by the presence of a chloro group, a methylamino group, and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and subsequent acylation to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone include:
2-Chloro-3-(methylamino)pyridine: Lacks the ethanone group, affecting its reactivity and applications.
1-(2-Chloro-3-aminopyridin-4-yl)ethanone: Similar structure but without the methyl group, leading to different biological activity.
1-(2-Bromo-3-(methylamino)pyridin-4-yl)ethanone: The bromo group can alter the compound’s reactivity and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2089318-93-2 |
|---|---|
Molekularformel |
C8H9ClN2O |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
1-[2-chloro-3-(methylamino)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)6-3-4-11-8(9)7(6)10-2/h3-4,10H,1-2H3 |
InChI-Schlüssel |
FMYJZJUTHJNFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


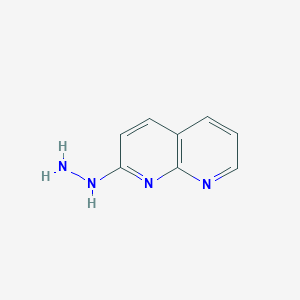
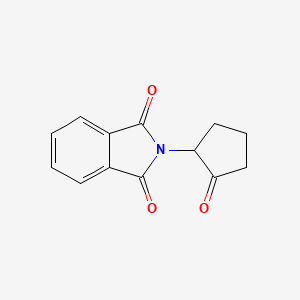
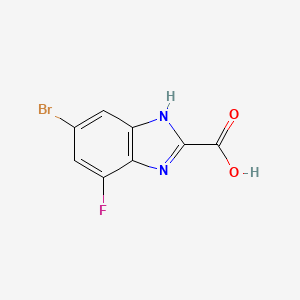

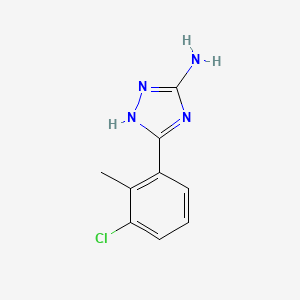
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
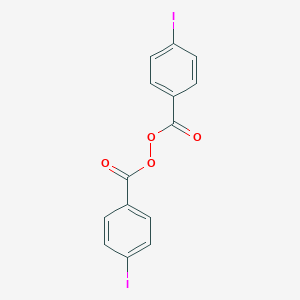
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
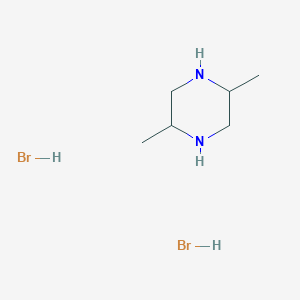
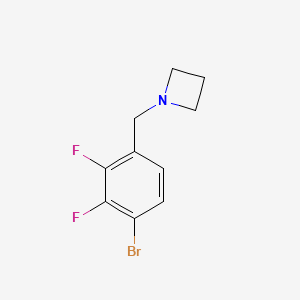
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)

